3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
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Overview
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Cyclopropylation: Introduction of the cyclopropyl group to the benzimidazole ring.
Azetidine ring formation: This step involves the formation of the azetidine ring, which can be done through cyclization reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or azetidine rings.
Reduction: Reduction reactions can occur, potentially affecting the carboxamide group.
Substitution: Various substitution reactions can be performed on the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, affecting their function. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
- 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide
Uniqueness
The unique structural features of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide, such as the specific substitutions on the aromatic rings and the azetidine ring, may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-6-4-3-5-19(20)24-21(26)15-7-8-15/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVEMGCPYYWAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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